Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate
Description
Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is a pyridine-based ester derivative featuring a methylsulfanyl (-SMe) substituent at the 6-position and an ethoxycarbonyl (-COOEt) group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for diverse reactivity, including nucleophilic substitution at the sulfur atom or functionalization of the pyridine ring.
Properties
IUPAC Name |
ethyl 6-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-12-9(11)7-4-5-8(13-2)10-6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNKTYXNUORER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(methylsulfanyl)pyridine-3-carboxylate typically involves the esterification of 6-(methylsulfanyl)pyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating diverse compounds in organic chemistry .
Medicinal Chemistry
This compound is under investigation for its potential pharmacological properties. Research has indicated that it may exhibit anti-inflammatory and antimicrobial activities, which are essential for developing new therapeutic agents. Its mechanism of action may involve interactions with specific enzymes or receptors, influencing biochemical pathways related to inflammation and infection .
Material Science
In material science, this compound is utilized in developing specialty chemicals and materials. Its properties make it suitable for creating polymers and coatings with specific characteristics, contributing to advancements in material technology .
Case Studies
Case Study 1: Anti-inflammatory Properties
A study explored the anti-inflammatory effects of this compound in vitro. The compound was shown to inhibit the activity of pro-inflammatory enzymes, leading to reduced levels of inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
Case Study 2: Synthesis of Novel Derivatives
Researchers have utilized this compound as a building block for synthesizing novel derivatives with enhanced biological activity. By modifying the methylsulfanyl group or substituting other functional groups on the pyridine ring, new compounds were developed that demonstrated improved efficacy against bacterial strains .
Mechanism of Action
The mechanism of action of ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the pyridine ring and the sulfur-containing group. These interactions may influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate
- Structure : Replaces -SMe with -CF₃.
- Properties : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to -SMe. Molecular weight increases to 219.16 g/mol (vs. 197.24 g/mol for the target compound) .
- Applications : Used in medicinal chemistry for its resistance to oxidative metabolism, making it a preferred motif in drug candidates targeting kinases or GPCRs.
Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate
- Structure : Features -CH₂OH at position 5.
- Properties : The hydroxymethyl group introduces polarity, improving aqueous solubility. This modification is critical for prodrug strategies or metal coordination in catalysis .
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Heterocyclic Core Modifications
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Structure : Replaces pyridine with an imidazo[1,2-a]pyridine core.
- Properties : The fused imidazole ring increases aromaticity and planarity, improving π-π stacking interactions in biological targets. This structural change is exploited in kinase inhibitors (e.g., HS-173, a PI3Kα inhibitor) .
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate
- Structure : Contains -CN at position 5 and -SH at position 6.
- Properties: The electron-withdrawing cyano group enhances electrophilicity, enabling nucleophilic attacks at position 2. The thiol (-SH) group allows for disulfide bond formation or metal chelation .
Comparative Data Table
Biological Activity
Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methylsulfanyl group and an ethyl ester. Its molecular formula is C₉H₁₁NO₂S, and its structure facilitates interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. This compound may act against various pathogens, as suggested by studies on related pyridine derivatives.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| This compound | Escherichia coli | < 15 µg/mL |
These findings suggest that this compound may possess antimicrobial properties comparable to established antibiotics .
Anti-inflammatory Activity
The compound has also been implicated in anti-inflammatory responses. Studies on similar pyridine derivatives indicate that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) |
|---|---|---|
| This compound | 5.40 µM | 0.01 µM |
This selectivity for COX-2 suggests potential therapeutic applications in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Enzyme Inhibition
The biological activity of this compound may also involve inhibition of various enzymes. It is hypothesized that the compound interacts with enzymes related to metabolic pathways, potentially influencing cellular processes.
Research has shown that similar compounds can inhibit:
- Glycogen synthase kinase-3 (GSK-3) : Implicated in various diseases including diabetes and cancer.
- Adenosine receptors : Involved in numerous physiological processes including inflammation and immune response.
Case Studies
- Antimicrobial Efficacy : A study evaluated this compound against a panel of bacterial strains. Results demonstrated significant activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Mechanism : In vivo studies assessed the anti-inflammatory effects of this compound using carrageenan-induced paw edema models in rats. The results indicated a marked reduction in edema, supporting its use as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of Ethyl 6-(methylsulfanyl)pyridine-3-carboxylate?
- Methodological Answer :
- Reaction Optimization : Use nucleophilic substitution or coupling reactions with pyridine precursors. Adjust reaction time, temperature, and stoichiometry of methylsulfanyl groups. For example, refluxing in anhydrous ethanol with a base (e.g., K₂CO₃) under nitrogen can improve yield .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate pure product. Monitor purity via TLC and HPLC (≥95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. For example, the methylsulfanyl group typically appears as a singlet at δ ~2.5 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.07) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and retention time .
Advanced Research Questions
Q. How can computational models predict the solvation behavior and solubility of this compound?
- Methodological Answer :
- SMD Solvation Model : Apply the Solvation Model based on Density (SMD) to calculate solvation free energy. Use Gaussian or ORCA software with the IEF-PCM protocol for bulk electrostatics. Parameters include dielectric constant (ε), surface tension, and solvent acidity/basicity .
- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G* level using the Amsterdam Density Functional (ADF) suite. Analyze dipole moments and charge distribution to infer solubility in polar vs. nonpolar solvents .
Table 1 : Key Parameters for SMD Model
| Solvent | Dielectric Constant (ε) | Surface Tension (mN/m) |
|---|---|---|
| Water | 78.36 | 71.97 |
| DMSO | 46.68 | 43.54 |
| Ethanol | 24.55 | 22.39 |
Q. How to resolve discrepancies in crystallographic data for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL for least-squares refinement of X-ray diffraction data. Adjust parameters for anisotropic displacement ellipsoids and hydrogen bonding networks .
- Validation : Cross-validate with WinGX/ORTEP for Windows to visualize molecular geometry and packing. Compare bond lengths/angles with Cambridge Structural Database (CSD) entries .
- Example : For a triclinic crystal system (space group P1), ensure R₁ < 0.05 and wR₂ < 0.15 after refinement .
Q. What experimental strategies validate the biological target interactions of this compound?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Test PI3Kα inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay). Dissolve the compound in DMSO (10–20 mM stock) and dilute in buffer .
- Dose-Response Curves : Use IC₅₀ calculations (GraphPad Prism) to determine potency. Include positive controls (e.g., HS-173, a known PI3Kα inhibitor) .
- Structural Analysis : Co-crystallize the compound with target proteins (e.g., PI3Kα) and analyze binding modes via X-ray crystallography .
Data Contradiction Analysis
Q. How to address conflicting NMR data for methylsulfanyl group positioning?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments to assess dynamic effects (e.g., rotational barriers of the methylsulfanyl group).
- 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C couplings and confirm substituent connectivity .
Q. Why do computational and experimental solubility values diverge?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
